3-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid

Lipophilicity Medicinal chemistry ADME

3-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid (CAS 1702684-23-8), also referred to as 3-(pent-1-yn-3-ylamino)isonicotinic acid, is a heterocyclic building block belonging to the aminopyridine carboxylic acid class. It bears a terminal alkyne moiety on the amino substituent and a free carboxylic acid group on the pyridine ring, positioning it as a bifunctional scaffold for medicinal chemistry, click‑chemistry conjugation, and fragment‑based library design.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13254461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCC(C#C)NC1=C(C=CN=C1)C(=O)O
InChIInChI=1S/C11H12N2O2/c1-3-8(4-2)13-10-7-12-6-5-9(10)11(14)15/h1,5-8,13H,4H2,2H3,(H,14,15)
InChIKeyWIIREJDIFLUEJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid – Scientific Selection Guide for Isonicotinic Acid Derivatives


3-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid (CAS 1702684-23-8), also referred to as 3-(pent-1-yn-3-ylamino)isonicotinic acid, is a heterocyclic building block belonging to the aminopyridine carboxylic acid class . It bears a terminal alkyne moiety on the amino substituent and a free carboxylic acid group on the pyridine ring, positioning it as a bifunctional scaffold for medicinal chemistry, click‑chemistry conjugation, and fragment‑based library design. Its molecular formula is C₁₁H₁₂N₂O₂ with a molecular weight of 204.22 g·mol⁻¹ .

Bifunctional scaffold: terminal alkyne and free carboxylic acid for dual reactivity
Click‑chemistry ready: CuAAC conjugation without additional linker chemistry
Fragment‑based library design: compact isonicotinic acid core with modifiable 3‑position

Why Generic Substitution Fails for 3-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic Acid


Aminopyridine carboxylic acids are often treated as simple building blocks; however, the position of the amino substituent, the length and terminal functionality of the alkynyl side chain, and the substitution pattern on the pyridine ring profoundly influence physicochemical parameters and downstream synthetic utility. For instance, a change from a pent‑1‑yn‑3‑yl side chain to a 4‑hydroxybut‑2‑yn‑1‑yl chain alters both calculated LogP and topological polar surface area (TPSA), modifying solubility and membrane permeability . Likewise, shifting the amino group from the 3‑ to the 2‑ or 4‑position of the pyridine ring changes hydrogen‑bonding capacity and electronic distribution, which can drastically affect target binding or reaction outcomes. The sections below provide the only available quantitative differentiation data; where such data are absent, this is explicitly stated.

Alkynyl side‑chain modification may shift LogP and TPSA, altering extraction and permeability profiles.
Regioisomer displacement (2‑ vs 3‑amino) can affect hydrogen‑bonding capacity and target engagement; interchangeability is not supported.
Purity specification varies among analogs; lower or unspecified purity may introduce artefacts requiring additional purification.

Head‑to‑Head Quantitative Evidence for Selecting 3-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic Acid


LogP Comparison: Alkynyl Chain Length Drives Lipophilicity

The target compound shows a calculated LogP of 1.60, whereas the structurally closest comparator 3-[(4-hydroxybut-2-yn-1-yl)amino]pyridine-4-carboxylic acid has a LogP of approximately 0.95 (estimated via ACD/Labs from the same database) . The higher lipophilicity of the target is attributed to the longer, all‑carbon alkynyl chain lacking a terminal hydroxyl group. This property influences passive membrane permeability and organic‑solvent extraction efficiency during synthesis.

LogP Comparison
Cross-study comparable
Target LogP 1.60 vs Comparator ≈ 0.95; Δ ≈ +0.65
Higher lipophilicity may influence membrane permeability and extraction efficiency in ADME profiling.
Calculated LogP; experimental validation recommended.
Lipophilicity Medicinal chemistry ADME

Terminal Alkyne vs. Hydroxyl Terminus: TPSA and H‑Bonding

The target compound possesses a TPSA of 62.22 Ų (3 H‑acceptors, 2 H‑donors) . The comparator 3-[(4-hydroxybut-2-yn-1-yl)amino]pyridine-4-carboxylic acid has an additional hydroxyl group, increasing TPSA to approximately 82 Ų (4 H‑acceptors, 3 H‑donors) . The lower TPSA of the target facilitates passive membrane permeation and is preferred for intracellular target engagement, while the terminal alkyne retains a ‘clickable’ handle for copper‑catalysed azide‑alkyne cycloaddition (CuAAC) without the need for a protecting group at the chain terminus.

TPSA & H‑Bonding
Cross-study comparable
Target TPSA 62.22 Ų (3 acc, 2 don) vs ≈ 82 Ų (4 acc, 3 don); Δ ≈ −20 Ų
Lower polar surface area and reduced H‑bond capacity support CNS‑penetrant candidate prioritization.
Fragment‑based TPSA; review in target series.
Polar surface area Permeability Click chemistry

Regioisomeric Integrity: Substitution at the 3‑Position of Isonicotinic Acid

Among alkynylamino‑pyridine‑4‑carboxylic acid regioisomers, the 3‑amino substitution pattern (target) differs from the 2‑amino isomer (CAS 1697719-15-5) [1]. The 3‑amino group places the side chain in a less sterically hindered position and alters the electronic character of the pyridine nitrogen, which can affect both enzyme‑active‑site complementarity and the reactivity of the carboxylic acid toward amide coupling. No direct head‑to‑head biological comparison is available; therefore this evidence is class‑level inference based on established medicinal chemistry principles.

Regioisomer Identity
Class-level inference
3‑ vs 2‑amino substitution comparison lacks quantitative biological data.
Regioisomer selection supports SAR matrix completion for target engagement studies.
Biological differentiation inferred from general aminopyridine SAR.
Regioisomer Binding affinity Synthetic accessibility

Purity Specification and Batch‑to‑Batch Consistency

The target compound is commercially supplied with a minimum purity of 95% (as verified by the vendor’s QC certificate) . In contrast, the regioisomer 2-[(pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid and the shorter‑chain analog 3‑((prop‑2‑yn‑1‑yl)amino)pyridine‑4‑carboxylic acid are frequently listed without a quantified purity specification or are sold at lower purity (<90%) in standard catalogues. For reproducible SAR studies and biological assays, a defined purity level is essential.

Purity Specification
Supporting evidence
Target ≥95% vs comparator often unspecified or ≥90%; Δ ≥5% higher guarantee.
Higher purity reduces risk of impurity‑driven artefacts and pre‑use purification steps.
Vendor‑specified; batch‑level COA review advised.
Purity Reproducibility Procurement

Optimal Research and Industrial Application Scenarios for 3-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic Acid


Building Block for Click‑Chemistry‑Enabled Probe Synthesis

The terminal alkyne (LogP 1.60, TPSA 62.22 Ų) allows direct CuAAC conjugation to azide‑functionalised fluorophores, biotin, or solid supports without additional linker chemistry . This property makes the compound ideal for generating chemical biology probes where a compact, moderately lipophilic spacer is desired.

Fragment‑Based Lead Generation Targeting CNS Enzymes

With a TPSA below 70 Ų and a balanced LogP of 1.60, the compound meets commonly accepted criteria for CNS drug‑likeness . It is suited as a fragment starting point for optimisation against CNS‑rich targets such as neuronal aminopeptidases or histone‑modifying enzymes.

Regioisomer‑Dependent SAR Exploration of DHODH or Kinase Inhibitors

The 3‑amino substitution on the isonicotinic acid core distinguishes this compound from 2‑substituted regioisomers and has been implicated in DHODH inhibitor patents . Researchers systematically comparing regioisomeric series will require this specific isomer to complete structure‑activity relationship (SAR) matrices.

Starting Material for Amide or Ester Derivatisation

The free carboxylic acid at the 4‑position can be activated for amide coupling with diverse amine libraries, enabling the rapid generation of compound collections for high‑throughput screening. The 95% purity specification minimises side reactions during library synthesis.

Application
Selection Property
Validation Focus
CuAAC probe synthesis
Terminal alkyne handle without protecting group
Azide‑alkyne cycloaddition efficiency
CNS fragment library design
Favorable TPSA range and moderate lipophilicity
CNS MPO and permeability profiling
Regioisomer SAR exploration
3‑amino substitution on isonicotinic acid
Regioisomer‑specific target engagement assays
Amide/ester derivatisation
Free carboxylic acid at 4‑position
Coupling efficiency with amine libraries
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